2-(4-(甲磺酰基)哌嗪-1-基)乙醇

描述

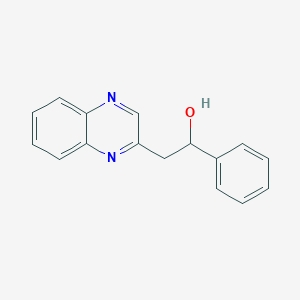

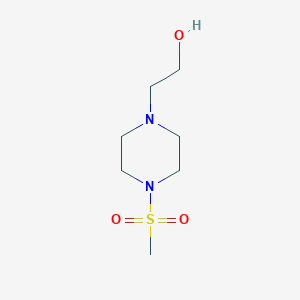

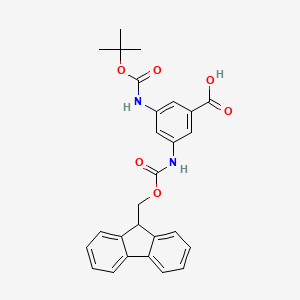

The compound 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine, which is a chemical structure known for its versatility in forming various compounds with potential biological activities. Piperazine derivatives are synthesized through reactions involving piperazine as a core structure, which can be further modified to introduce different functional groups. The abstracts provided do not directly discuss 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do provide insights into the synthesis and properties of related piperazine compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, the interaction of piperazine with 4,4′-sulfonyldiphenol in methanol yields a salt with a channel structure, demonstrating the ability of piperazine to form complex structures through hydrogen bonding . Another synthesis approach involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized for reaction time, temperature, and raw material ratio, to produce a piperazine derivative with a high yield of 88.5% . These methods highlight the reactivity of piperazine and its derivatives under various conditions, which is likely applicable to the synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can engage in multiple hydrogen-bonding interactions. In the case of the self-assembled channel structure, the piperazine cations act as hydrogen-bond donors, forming stacks that enclose channels . This ability to participate in hydrogen bonding is a key feature of piperazine chemistry and is expected to influence the molecular structure and properties of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. The abstracts do not provide specific reactions for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do mention the use of catalysts such as SO4^2−/Y2O3 in the synthesis of piperazine derivatives, which suggests that catalysis is an important aspect of piperazine chemistry . The reactivity of the piperazine ring and its derivatives can be exploited to synthesize compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. For example, the self-assembled channel structure formed by the interaction of piperazine with 4,4′-sulfonyldiphenol indicates that piperazine derivatives can exhibit unique structural properties . Additionally, the optimization of synthesis parameters such as reaction time and temperature suggests that the physical properties of piperazine derivatives can be finely tuned . The biological evaluation of piperazine derivatives also indicates that these compounds can have significant antimicrobial activities, which is a valuable chemical property .

科学研究应用

合成与化学结构

合成工艺:与所讨论的化学物质相关的化合物 2-(4-((4-氯苯基)(苯基)甲基)哌嗪-1-基)乙醇,是在优化的工艺参数下由特定的反应物制备的。此过程突出了控制原料配比、反应时间和温度等因素以实现高产率的重要性 (王金鹏,2013 年)。

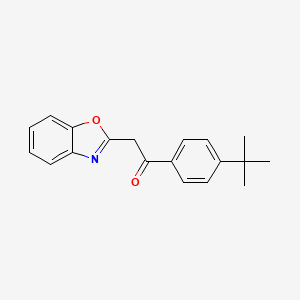

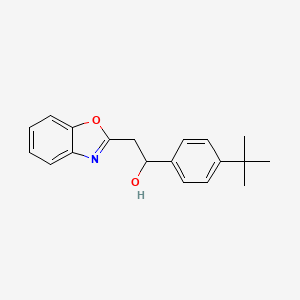

化学结构分析:在对类似分子 1-(3-甲基-2-苯并恶唑啉酮-6-基)-2-(4-取代哌嗪-1-基)乙酮和乙醇的研究中,使用各种分析技术阐明了化学结构,强调了详细的结构分析对于理解此类化合物的性质的重要性 (E. Palaska 等,1993 年)。

药理学方面

代谢和酶相互作用:对相关抗抑郁药 Lu AA21004 的研究表明,其代谢涉及多种酶,包括 CYP2D6、CYP2C9 和 CYP3A4/5。这项研究提供了对类似化合物如何与人体代谢酶相互作用的见解 (Mette G. Hvenegaard 等,2012 年)。

受体拮抗作用:具有类似结构的延伸 N-芳基磺酰基吲哚已被研究为 5-HT6 受体拮抗剂。此类研究探索了这些化合物在调节神经递质系统中的潜力,这可能对开发新的治疗剂产生影响 (Gonzalo Vera 等,2016 年)。

分析方法

生物样品检测:开发了一种涉及液-液萃取和自动柱前化学衍生化的方法,用于检测人血浆中的类似化合物 L-368,899。该技术强调了灵敏和选择性分析方法在生物医学研究中的重要性 (W. Kline 等,1999 年)。

晶体和分子结构研究:研究了类似化合物(例如 4-(甲磺酰基)哌嗪-1-鎓 2,4,6-三硝基苯酚盐)的结晶和分子结构,提供了关于超分子框架和氢键等相互作用的有价值的信息,这对于理解化学物质的物理性质至关重要 (M. Prabhuswamy 等,2017 年)。

属性

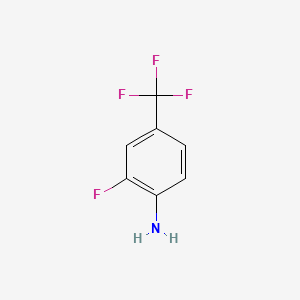

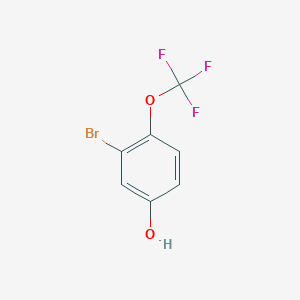

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHXGCHBEBSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376202 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

72388-13-7 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)